1-Benzyl-3-(2,5-dichlorophenyl)urea
Description
General Academic Significance of Urea (B33335) Scaffolds
The urea functional group is a cornerstone in medicinal chemistry and drug design. Its significance stems from the ability of the urea moiety to form stable hydrogen bonds with various biological targets, such as proteins and receptors. nih.gov This capacity for strong and specific interactions is fundamental to the biological activity of many drugs. nih.govnih.gov The urea scaffold is considered a "privileged" structure in medicinal chemistry due to its synthetic versatility and its presence in numerous bioactive compounds, including a wide array of clinically approved drugs. nih.gov
The physicochemical properties of urea derivatives can be fine-tuned to optimize their druggability. nih.gov The presence of a urea functionality can influence a molecule's aqueous solubility and permeability, which are critical factors for drug efficacy. researchgate.net Furthermore, urea derivatives are employed as linkers in antibody-drug conjugates and as building blocks in combinatorial chemistry, highlighting their broad utility in modern drug discovery. nih.gov
Historical Context of Urea Derivative Research
The journey of urea derivatives in science began with a landmark event in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, a discovery that was instrumental in overturning the doctrine of vitalism and laying the foundation for modern organic chemistry. nih.gov This breakthrough paved the way for the development of medicinal chemistry in the latter half of the 20th century. nih.gov
One of the earliest examples of a urea-based drug is Suramin, which was introduced into clinical practice a century ago for the treatment of trypanosomiasis (sleeping sickness). nih.govnih.govfrontiersin.org The success of Suramin spurred further research into urea derivatives, leading to the discovery of a multitude of bioactive compounds. Over the past two decades, the interest in urea derivatives as potential therapeutic agents has surged, with thousands of patents being filed for new anticancer agents based on this scaffold. nih.govfrontiersin.org
A significant milestone in the application of urea derivatives in oncology was the approval of Sorafenib in 2005, an oral multikinase inhibitor for cancer treatment. frontiersin.org This event triggered extensive medicinal chemistry campaigns aimed at discovering new kinase inhibitors, resulting in the development of over 60 such drugs. nih.govfrontiersin.org
Classification of Aryl and Benzyl (B1604629) Urea Derivatives
Urea derivatives can be broadly classified based on the nature of the substituents attached to the nitrogen atoms of the urea core. Two major classes are aryl ureas and benzyl ureas.
Aryl Ureas : In this class, at least one of the nitrogen atoms of the urea group is attached to an aryl group, which is a functional group derived from an aromatic ring. The other nitrogen can be substituted with various other groups. Aryl ureas are a prominent feature in many kinase inhibitors, where the urea moiety plays a crucial role in binding to the kinase domain. frontiersin.orgmdpi.com The general structure of an aryl urea is Ar-NH-CO-NRR', where 'Ar' represents an aryl group and R and R' can be hydrogen, alkyl, or another aryl group.
Benzyl Ureas : This class of urea derivatives is characterized by the presence of a benzyl group (a phenyl group attached to a CH2 group) on one of the urea nitrogens. The other nitrogen can be substituted with aryl, alkyl, or other functional groups. The distinction between an aryl and a benzyl group lies in the directness of the attachment of the aromatic ring to the functional group . In aryl halides, the halogen is directly attached to the aromatic ring, whereas in benzyl halides, the halogen is attached to a carbon that is adjacent to the aromatic ring. youtube.comyoutube.com This structural difference influences the reactivity and biological activity of the resulting compounds.
Research Landscape of "1-Benzyl-3-(2,5-dichlorophenyl)urea" and Related Analogs
This compound is a specific substituted urea derivative with the molecular formula C14H12Cl2N2O. epa.gov Its structure features a benzyl group on one nitrogen of the urea backbone and a 2,5-dichlorophenyl group on the other. ontosight.ai The synthesis of this compound typically involves the reaction of benzylamine (B48309) with 2,5-dichlorophenyl isocyanate. ontosight.ai
While extensive research on the specific biological activities of this compound is not widely documented in publicly available literature, compounds with similar structures have been investigated for a range of potential therapeutic applications. ontosight.aiontosight.ai The presence of both aryl and benzyl moieties suggests that it could be a subject of interest in medicinal chemistry research.
The research on related analogs provides some insights into the potential activities of this compound class. For instance, other dichlorophenyl urea derivatives have shown promise. 1,3-Bis(3,5-dichlorophenyl)urea (B1682623) has demonstrated anti-cancer activity against melanoma and lung cancer cells. Another related compound, 1-benzyl-3-(2,4-dichlorophenyl)urea, is also commercially available for research purposes. sigmaaldrich.com
Furthermore, studies on other urea derivatives highlight the diverse biological activities within this chemical class. For example, some benzoylpyridazyl ureas have shown larvicidal activities, and certain benzofuran-based thiazolidinone analogs have exhibited urease inhibitory potential. researchgate.netnih.gov Research on aryl urea-based scaffolds has also explored their potential as multitarget agents in anticancer immunotherapies. mdpi.com
The table below provides a summary of the key characteristics of this compound and a related analog.
| Compound Name | Molecular Formula | Key Structural Features | Potential Research Areas |
| This compound | C14H12Cl2N2O | Benzyl group, 2,5-dichlorophenyl group, Urea backbone | Antimicrobial, Antiviral, Anticancer activities (based on similar structures) ontosight.ai |
| 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea | C23H20Cl2N2O | Two benzyl groups, 2,5-dichlorophenyl group, Urea backbone | Antimicrobial, Antiviral, Anticancer properties (based on similar structures) ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(2,5-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-6-7-12(16)13(8-11)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRVYBIJAUQYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283843 | |
| Record name | 1-benzyl-3-(2,5-dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-18-2 | |
| Record name | MLS000737670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-3-(2,5-dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-(2,5-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 3 2,5 Dichlorophenyl Urea and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integrations of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within 1-Benzyl-3-(2,5-dichlorophenyl)urea can be determined.
Proton NMR (¹H NMR) for Structural Confirmation
Proton NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the dichlorophenyl ring, as well as the protons of the urea (B33335) linkage.
The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region of the spectrum. The methylene (B1212753) (-CH₂-) protons of the benzyl group would likely present as a doublet, due to coupling with the adjacent NH proton of the urea linkage. The protons on the 2,5-dichlorophenyl ring would exhibit a complex splitting pattern due to their specific substitution and coupling with each other. The two NH protons of the urea moiety would appear as distinct signals, the chemical shifts of which can be sensitive to solvent and concentration.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would be expected to show a signal for the carbonyl carbon of the urea group, typically in the range of 155-160 ppm. rsc.orgchemicalbook.com The carbon atoms of the benzyl and dichlorophenyl rings would appear in the aromatic region (typically 110-140 ppm). The carbon atoms bonded to chlorine in the dichlorophenyl ring would have their chemical shifts influenced by the electronegative halogen atoms. The methylene carbon of the benzyl group would be observed in the aliphatic region of the spectrum.
Although a specific ¹³C NMR spectrum for this compound is not publicly available, data from analogous compounds like 1,3-bis(3,5-dichlorophenyl)urea (B1682623) show characteristic shifts for the urea carbonyl and the dichlorinated phenyl rings.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and for confirming the connectivity of the molecular structure. acdlabs.comyoutube.comustc.edu.cncolumbia.edu
An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This would allow for the definitive assignment of the methylene protons to the methylene carbon and the aromatic protons to their respective ring carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
N-H stretching: Two distinct bands in the region of 3300-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two N-H groups in the urea linkage. The presence of hydrogen bonding can cause these bands to be broad.
C=O stretching: A strong absorption band, typically around 1630-1680 cm⁻¹, characteristic of the carbonyl group in a urea moiety. This is often referred to as the "Urea I" band.
N-H bending and C-N stretching: A band in the region of 1550-1590 cm⁻¹ (the "Urea II" band) arising from a combination of N-H bending and C-N stretching vibrations.
Aromatic C-H stretching: Signals typically appearing above 3000 cm⁻¹.
Aromatic C=C stretching: One or more bands in the 1450-1600 cm⁻¹ region.
C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, which can help confirm the presence of the chloro-substituents.
Analysis of similar urea derivatives shows characteristic IR peaks for the N-H and C=O stretching vibrations, consistent with these expectations. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₄H₁₂Cl₂N₂O, with an average molecular weight of approximately 295.16 g/mol and a monoisotopic mass of about 294.0327 g/mol . epa.gov
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) in a specific ratio, which is a definitive indicator of the number of chlorine atoms in the molecule.
Common fragmentation pathways for this type of molecule would likely involve cleavage of the bonds adjacent to the urea group. This could lead to the formation of fragments such as the benzyl cation (m/z 91) and the dichlorophenyl isocyanate radical cation or related fragments.
Liquid Chromatography-Mass Spectrometry (LCMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC-MS provides critical data on molecular weight and structure. The liquid chromatography component separates the compound from any impurities or other components in the sample matrix based on its physicochemical properties, such as polarity and size. Following separation, the compound enters the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. For this compound, which has a monoisotopic mass of approximately 294.03 g/mol , the primary ion observed would be at a mass-to-charge ratio (m/z) of approximately 295.04. epa.gov Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed at higher m/z values.
Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, the parent ion (e.g., m/z 295.04) is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions. The resulting fragmentation pattern is a fingerprint for the molecule, allowing for unambiguous identification. For instance, cleavage of the urea linkage or the bond between the benzyl group and the nitrogen atom would produce predictable fragment ions that help to piece together the compound's structure. While specific experimental data for this exact compound is not publicly available, analysis of similar urea derivatives shows common fragmentation pathways that are instrumental in their characterization. researchgate.net
The table below outlines the predicted mass-to-charge ratios for various adducts of this compound and a structurally similar analog, 1-benzyl-3-(2,4-dichlorophenyl)urea, based on calculated values. uni.lu These predictions are essential for identifying the compound in an LC-MS analysis.
| Compound | Adduct | Predicted m/z |
|---|---|---|
| This compound | [M+H]⁺ | 295.040 |
| This compound | [M+Na]⁺ | 317.022 |
| This compound | [M-H]⁻ | 293.025 |
| 1-Benzyl-3-(2,4-dichlorophenyl)urea | [M+H]⁺ | 295.040 |
| 1-Benzyl-3-(2,4-dichlorophenyl)urea | [M+Na]⁺ | 317.022 |
| 1-Benzyl-3-(2,4-dichlorophenyl)urea | [M+K]⁺ | 332.996 |
| 1-Benzyl-3-(2,4-dichlorophenyl)urea | [M-H]⁻ | 293.025 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. This experimental data is compared against the theoretical composition derived from the proposed molecular formula to validate the compound's identity and purity.
For this compound, the molecular formula is C₁₄H₁₂Cl₂N₂O. epa.gov Based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O), the theoretical elemental composition can be calculated precisely. The presence of halogens like chlorine makes this analysis particularly important for confirming the correct incorporation of these atoms into the final structure. analytik-jena.comspectroscopyonline.com
The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, while chlorine is typically converted to a detectable form, such as silver chloride (AgCl), or analyzed by other specialized methods for halogen determination. nih.gov The experimentally determined percentages of each element are then compared to the theoretical values. A close agreement between the experimental and theoretical data (typically within ±0.4%) provides strong evidence for the assigned molecular formula and the purity of the synthesized compound.
The following table presents the theoretical elemental composition of this compound.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 56.97 |
| Hydrogen | H | 4.10 |
| Chlorine | Cl | 24.02 |
| Nitrogen | N | 9.49 |
| Oxygen | O | 5.42 |
Computational Chemistry and Molecular Modeling Studies of Urea Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to urea (B33335) derivatives to understand their stability, reactivity, and spectroscopic properties. nih.gov
HOMO-LUMO Energy Gaps and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), provides insights into the chemical stability and reactivity of a molecule. A smaller energy gap suggests higher reactivity and greater polarizability. researchgate.net
Table 1: Representative HOMO-LUMO Energy Gaps for Structurally Related Urea Derivatives (Illustrative Data)
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1-(4-bromobenzoyl)-1,3-dicyclohexylurea | - | - | 5.31 |
| 1-(4-(4-nitrophenyl)benzoyl)-1,3-dicyclohexylurea | - | - | 4.57 |
This table presents illustrative data from a study on different urea derivatives to highlight the concept of HOMO-LUMO gaps. The values are not for 1-Benzyl-3-(2,5-dichlorophenyl)urea. researchgate.net
Electrostatic Potential Surface (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and hyperconjugative interactions between orbitals, which contribute to the stability of the molecule.
For this compound, NBO analysis would reveal the nature of the bonds within the urea moiety, the phenyl rings, and the benzyl (B1604629) group. It would quantify the delocalization of electron density from lone pairs of oxygen and nitrogen atoms to adjacent antibonding orbitals, which is a key feature of the urea structure. These interactions contribute to the planarity and stability of the urea group and influence its ability to form strong hydrogen bonds. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.
Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Proteins)
While specific docking studies for this compound are not widely reported, research on analogous urea derivatives has demonstrated their potential to bind to various biological targets, including those involved in cancer and microbial infections. nih.govnih.gov For example, urea derivatives have been docked into the active sites of enzymes like DNA gyrase and penicillin-binding proteins in bacteria, and cell division protein kinase 2 (CDK2) in cancer cells. nih.gov
A molecular docking simulation of this compound would involve placing the molecule into the binding pocket of a target protein and calculating the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. The simulation would predict the most likely conformation of the ligand within the active site, providing a static picture of the binding mode.
Table 2: Representative Docking Scores of Urea Derivatives against Biological Targets (Illustrative Data)
| Urea Derivative | Target Protein | Docking Score (kcal/mol) |
| 4-Tolylsulfonyl urea derivative (Compound 5) | DNA gyrase subunit B | - |
| 4-Tolylsulfonyl urea derivative (Compound 8) | Penicillin binding protein 1a | - |
| Benzimidazole urea 3c | α-Amylase | - |
| Benzimidazole urea 3e | α-Amylase | - |
| Benzimidazole urea 3g | α-Glucosidase | - |
This table provides illustrative docking scores from studies on different urea derivatives to demonstrate the concept. The values are not for this compound and scoring methods can vary between studies. nih.govnih.gov
Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of a ligand-protein complex is governed by various intermolecular interactions. Molecular docking simulations can elucidate these key interactions, which typically include:
Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). In a protein active site, these groups can form strong hydrogen bonds with amino acid residues such as serine, aspartate, and glutamate, which is often crucial for binding affinity and specificity. nih.gov
Halogen Bonding: The chlorine atoms on the dichlorophenyl ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can contribute to the binding affinity with electron-donating atoms in the protein.
By identifying these interactions, molecular docking provides a rational basis for understanding the potential biological activity of this compound and can guide the design of more potent and selective analogs for specific therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
The development of QSAR models for urea derivatives involves the generation of robust and predictive models using both two-dimensional (2D) and three-dimensional (3D) approaches. In a typical study, a series of analogues of this compound would be synthesized and their biological activities, for instance, as enzyme inhibitors or receptor antagonists, would be determined experimentally.
2D-QSAR models are developed using descriptors calculated from the 2D representation of the molecules. These descriptors can include constitutional indices, topological indices, and counts of chemical functional groups. For a series of urea derivatives, these models can rapidly predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their target. These models generate 3D contour maps that highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity. For this compound, such models could indicate favorable and unfavorable regions around the benzyl and dichlorophenyl rings for optimizing target binding.
A hypothetical workflow for developing a QSAR model for analogues of this compound is presented below:
| Step | Description |
| 1. Data Set Selection | A series of urea derivatives with a range of biological activities is selected. |
| 2. Molecular Modeling | 3D structures of the compounds are built and optimized using computational chemistry software. |
| 3. Descriptor Calculation | A wide array of 2D and 3D descriptors are calculated for each molecule. |
| 4. Model Development | Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. |
| 5. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |
Through QSAR analysis, key physicochemical descriptors that govern the biological activity of urea derivatives can be identified. These descriptors provide valuable insights into the mechanism of action and the properties required for optimal activity. QSAR analyses of urea derivatives have pointed to lipophilicity as a key driver of improved biological activity. nih.gov
For a hypothetical series of analogues of this compound, a QSAR study might reveal the following influential descriptors:
| Descriptor | Type | Influence on Activity | Rationale |
| ClogP | Lipophilicity | Positive Correlation | Enhanced membrane permeability and/or hydrophobic interactions with the target protein. |
| Molecular Weight | Steric | Negative Correlation | Steric hindrance within the binding pocket. |
| Dipole Moment | Electronic | Optimal Range | Specific electrostatic interactions with the target are required for binding. |
| Number of H-bond Donors/Acceptors | Topological | Crucial for Binding | The urea moiety often participates in key hydrogen bonding interactions with the target. nih.gov |
| Topological Polar Surface Area (TPSA) | Topological | Inverse Correlation | Lower TPSA can be associated with better cell permeability. |
These descriptors collectively help in understanding the structural requirements for the desired biological effect and guide the rational design of more potent and selective urea-based compounds.
Molecular Dynamics (MD) Simulations for Conformational Preferences and Dynamic Behavior
Molecular Dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules and their interactions with their environment, such as a biological receptor or solvent. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide detailed information on conformational flexibility, binding modes, and the stability of ligand-protein complexes. mdpi.com
For this compound, MD simulations can be employed to:
Explore Conformational Space: The urea linkage, along with the single bonds connecting the phenyl and benzyl groups, allows for considerable conformational flexibility. MD simulations can identify the most stable, low-energy conformations of the molecule in different environments (e.g., in water or within a binding site).
Analyze Dynamic Behavior: These simulations can reveal the dynamic nature of the molecule, including the rotation of the phenyl and benzyl groups and the flexibility of the urea linker. This information is crucial for understanding how the molecule adapts its shape to fit into a binding pocket.
Study Ligand-Receptor Interactions: When docked into a target protein, MD simulations can assess the stability of the binding pose and characterize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. This can help to validate docking results and provide a more accurate picture of the binding event.
A study on the hydrotropic mechanism of a series of urea derivatives utilized molecular dynamics simulations to investigate structural, dynamic, and energetic changes. nih.gov The simulations showed significant non-stoichiometric molecular aggregation in aqueous solutions, driven by the partial restoration of the normal water structure. nih.gov Another study used MD simulations to analyze the effect of urea on water structure, concluding that urea can substitute for water in the hydrogen-bonded network without breaking the tetrahedral structure of water. acs.org
The insights gained from MD simulations are complementary to QSAR studies and provide a dynamic perspective on the molecular properties that influence biological activity.
Investigation of Biological Interactions and Biochemical Pathways in Vitro and Mechanistic Focus
Enzyme Inhibition Studies by Urea (B33335) Derivatives
Urea derivatives are recognized for their ability to inhibit a range of enzymes, a property attributed to the urea functional group's capacity to form key interactions within enzyme active sites.
While direct in vitro assay data for 1-benzyl-3-(2,5-dichlorophenyl)urea against urease is not prominently available in the reviewed literature, the broader class of urea and thiourea (B124793) derivatives has been extensively studied as urease inhibitors. core.ac.ukcore.ac.ukresearchgate.netnih.gov Urease, a nickel-containing metalloenzyme, is a critical virulence factor in some pathogenic bacteria, making its inhibition a key therapeutic strategy. nih.gov Compounds containing a urea or thiourea fragment are considered natural candidates for urease inhibition due to their structural similarity to the enzyme's substrate, urea. nih.gov For instance, studies on dipeptide-conjugated 2,3-dichlorophenyl piperazine (B1678402) ureas and thioureas have demonstrated significant urease inhibitory activity, with some analogs showing potency many times that of the standard inhibitor, thiourea. core.ac.ukcore.ac.uk
In contrast, a closely related thiourea analog, 1-(2,5-dichlorophenyl)-2-thiourea (DCPT), has demonstrated extraordinary inhibitory activity against polyphenol oxidase (PPO). nih.gov PPO is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables. nih.govtandfonline.com In vitro assays revealed that DCPT is a potent inhibitor of PPO, with an IC50 value of 33.2 ± 0.2 nmol L-1. nih.gov This finding suggests that the 2,5-dichlorophenyl moiety, when combined with a urea or thiourea core, is a key structural feature for potent PPO inhibition.
Table 1: In Vitro Enzyme Inhibition by a Urea Derivative Analog
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) | Polyphenol Oxidase (PPO) | 33.2 ± 0.2 nmol L-1 | nih.gov |
The mechanism of enzyme inhibition by urea derivatives often involves interaction with the enzyme's active site. For urease, inhibitors bearing a urea fragment are thought to bind to the nickel ions in the active site, mimicking the substrate's binding mode. nih.gov
For polyphenol oxidase inhibition by the analog 1-(2,5-dichlorophenyl)-2-thiourea (DCPT), mechanistic studies indicate that the binding of DCPT to PPO affects the microenvironment of amino acid residues at the binding site. nih.gov This interaction leads to structural stretching and relaxation in the PPO enzyme, ultimately altering its secondary structure and conformation, which results in a significant suppression of its catalytic activity. nih.gov The irreversible inactivation of copper-containing enzymes like PPO can be achieved by substances such as thiourea and its derivatives, which can chelate the copper ions essential for catalysis. tandfonline.com
Modulation of Biochemical Pathways
Urea derivatives have been shown to modulate various intracellular signaling pathways, primarily through the inhibition of key protein kinases.
N,N'-diarylurea derivatives are a well-established class of protein kinase inhibitors. nih.govmdpi.comnih.gov These compounds, including analogs of this compound, have been investigated for their ability to inhibit serine/threonine kinases such as p38 mitogen-activated protein kinase (MAPK). nih.govmdpi.com The p38 MAPK pathway is crucial in regulating inflammatory responses, and its inhibition is a target for various diseases. mdpi.com Some substituted N,N'-diarylureas have been identified as potent p38α inhibitors, with IC50 values in the nanomolar range. nih.govmdpi.com These inhibitors can be non-competitive, binding to an allosteric site and stabilizing a conformation of the kinase that is not suitable for ATP binding. mdpi.com
Furthermore, unsymmetrical N,N'-diarylureas have been shown to target the PI3K/Akt signaling pathway, which is implicated in the progression of cancers like non-small-cell lung cancer (NSCLC). nih.gov These derivatives can inhibit Akt and its downstream effectors, leading to cell cycle arrest and reduced cancer cell proliferation. nih.gov
The influence of urea and its derivatives extends to other signaling pathways beyond direct kinase inhibition. For instance, urea itself can modulate cellular stress response pathways. mdpi.com In microglia, the inhibition of the urea transporter-B (UT-B) has been shown to have anti-inflammatory effects by reducing the production of nitric oxide and certain cytokines in response to toll-like receptor 2 (TLR2) stimulation. mdpi.com This suggests that the transport of urea can influence inflammatory signaling cascades. mdpi.com
Additionally, vasopressin, a hormone that regulates water balance, utilizes cAMP-dependent signaling pathways, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac), to increase the phosphorylation and plasma membrane accumulation of the urea transporter UT-A1. nih.govresearchgate.net This highlights a complex interplay between urea transport and major intracellular signaling networks.
In Vitro Antimicrobial Activity of Urea Derivatives
Several studies have highlighted the in vitro antimicrobial properties of urea and thiourea derivatives against a range of pathogens. japsonline.comfip.orgnih.govnih.govfip.org
The thiourea analog, 1-(2,5-dichlorophenyl)-2-thiourea (DCPT), has demonstrated notable antibacterial activity. nih.gov It exhibits bacteriostatic effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The proposed mechanism of action involves increasing the permeability of the bacterial cell membrane and cell wall, which leads to the leakage of cellular contents and ultimately results in bacterial cell death. nih.gov
Other thiourea derivatives have also shown potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds have been found to disrupt the integrity of the bacterial cell wall and interfere with essential metabolic processes. nih.gov Molecular docking studies have suggested that thiourea derivatives can target enzymes involved in the biosynthesis of the bacterial cell wall, such as PBP2a and FabH. fip.org
Table 2: In Vitro Antimicrobial Activity of a Urea Derivative Analog
| Compound | Bacterial Strain | Observed Effect | Source |
|---|---|---|---|
| 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) | Staphylococcus aureus | Bacteriostatic | nih.gov |
| Escherichia coli | Bacteriostatic | nih.gov |
Evaluation Against Bacterial Strains (e.g., Escherichia coli, Acinetobacter baumannii, Staphylococcus aureus)
The antibacterial potential of urea derivatives is an active area of research. Studies on compounds structurally related to this compound have indicated that the presence and position of substituents on the phenyl rings, as well as the nature of the substitutions on the urea nitrogens, play a crucial role in their antibacterial efficacy.
While specific studies detailing the activity of this compound against Escherichia coli, Acinetobacter baumannii, and Staphylococcus aureus are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, a study on new urea derivatives demonstrated that certain molecules within this class exhibit promising growth inhibition against Acinetobacter baumannii. nih.gov In that particular study, compounds featuring a dichlorophenyl group were among those investigated, suggesting that this structural motif can contribute to antibacterial activity. nih.gov However, the same study noted that many of the tested urea derivatives showed limited to no activity against E. coli and S. aureus. nih.gov
The general understanding is that the lipophilicity and electronic properties conferred by the benzyl (B1604629) and dichlorophenyl groups are key determinants of interaction with bacterial targets. For example, research on other classes of compounds has shown that benzyl groups can contribute to antibacterial activity. Similarly, dichlorinated phenyl rings are a common feature in various antimicrobial agents.
A comprehensive evaluation of this compound would require specific testing against these bacterial strains. The data from such studies would typically be presented in a format similar to the hypothetical table below.
Hypothetical Antibacterial Activity Data for this compound
| Bacterial Strain | Activity/Inhibition |
|---|---|
| Escherichia coli | Data Not Available |
| Acinetobacter baumannii | Data Not Available |
Evaluation Against Fungal Strains (e.g., Candida albicans)
The antifungal properties of urea derivatives are also of significant interest. As with antibacterial activity, the structural features of this compound, namely the substituted aromatic rings, are expected to influence its interaction with fungal cells.
Specific experimental data on the evaluation of this compound against Candida albicans is not readily found in the current body of scientific literature. However, a study that synthesized and evaluated a series of new urea derivatives for their antimicrobial properties included testing against Candida albicans. nih.gov While the specific results for this compound are not provided, the investigation of related compounds against this fungal pathogen underscores the perceived potential of this chemical class. nih.gov
The mechanism of action for antifungal urea derivatives can vary, but they often involve disruption of the fungal cell membrane or inhibition of essential enzymes. The lipophilic nature of this compound would theoretically facilitate its passage through the cell wall and membrane of fungal organisms.
To ascertain the actual antifungal profile of this compound, dedicated in vitro assays are necessary. The findings would be crucial for determining its potential as an antifungal agent.
Hypothetical Antifungal Activity Data for this compound
| Fungal Strain | Activity/Inhibition |
|---|
Determination of Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antimicrobial agent's potency. It represents the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. The determination of MIC values is a standard method for assessing the in vitro efficacy of new antimicrobial compounds.
For this compound, specific MIC values against Escherichia coli, Acinetobacter baumannii, Staphylococcus aureus, and Candida albicans are not available in published research. The process to determine these values would involve standardized microdilution or agar (B569324) dilution methods as per guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
In a typical study, a range of concentrations of the compound would be tested against a standardized inoculum of each microbial strain. The MIC would then be determined by visual inspection or spectrophotometric measurement of microbial growth. This data is fundamental for comparing the potency of a new compound to existing antimicrobial drugs and for guiding further development.
A study on related urea derivatives did determine MICs for a range of bacterial and fungal strains, highlighting the feasibility and importance of such evaluations for this class of compounds. nih.gov The absence of this specific data for this compound represents a significant gap in the understanding of its biological activity profile.
Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | Data Not Available |
| Acinetobacter baumannii | Data Not Available |
| Staphylococcus aureus | Data Not Available |
Structure Activity Relationship Sar Studies of 1 Benzyl 3 2,5 Dichlorophenyl Urea Analogs
Impact of Substituent Variation on Biological Activity
Role of Halogenation Pattern on the Dichlorophenyl Ring
The substitution pattern of halogens on the phenyl ring is a critical determinant of the biological activity of phenylurea compounds. The presence of electron-withdrawing groups, such as chlorine and fluorine, has been shown to contribute positively to the activity of various urea (B33335) derivatives. researchgate.net The specific positioning of these halogens influences the molecule's electronic properties and its ability to fit into the binding pockets of target proteins.
Studies on related compounds have demonstrated that different dichlorination patterns lead to varied efficacy. For instance, analogs featuring 2,4-dichloro and 3,4-dichloro substitutions on the phenyl ring are common in biologically active molecules. uni.luuni.lu Research into urease inhibitors showed that a compound with 2,3-dichloro substitutions was highly effective. researchgate.net The antiproliferative activity of certain N-aryl-N'-benzylurea derivatives was found to be enhanced by the presence of fluorine atoms on the phenyl ring. mdpi.com This suggests that both the type and position of the halogen are crucial. While direct comparative data for 1-Benzyl-3-(2,5-dichlorophenyl)urea against its other dichlorinated isomers is specific to the target, the general principle holds that the halogenation pattern fine-tunes the electronic and steric profile of the molecule, thereby modulating its interaction with biological targets.
Table 1: Effect of Phenyl Ring Halogenation on Biological Activity of Urea Derivatives
| Compound Class | Substitution Pattern | Observed Effect on Activity | Reference |
|---|---|---|---|
| Phenylurea Derivatives | Electron-withdrawing groups (Cl, F) | Contributes positively to anti-inflammatory and antitumor activity. | researchgate.net |
| Thiourea (B124793) Urease Inhibitors | 2,3-dichloro substitution | Identified as a highly effective urease inhibitor. | researchgate.net |
| N-aryl-N'-benzylurea Derivatives | Fluorine atom substitutions | Better antiproliferative activity against cancer cell lines. | mdpi.com |
Influence of Substituents on the Benzyl (B1604629) Moiety
Modifications to the benzyl moiety provide another avenue for optimizing the biological activity of this class of compounds. The benzyl group often interacts with hydrophobic pockets within the target protein, and substituents can alter the nature of this interaction. nih.gov
Table 2: Influence of Benzyl Moiety Substitution on Biological Activity
| Compound Class | Substituent on Benzyl Moiety | Observed Effect on Activity | Reference |
|---|---|---|---|
| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas | Various substitutions explored | Modulated EGFR and HER-2 inhibitory activity. | researchgate.net |
| Benzyl Guanidine Derivatives | 2-chloro-3-(trifluoromethyl) | Showed the highest potency against S. aureus and E. coli. | mdpi.com |
| 1-phenyl-3-benzyl-3-methyltriazenes | Broad range of substituents | Significant impact on antitumor activity against Sarcoma-180. | nih.gov |
Effects of Modifications at the Urea Linkage
The urea linkage (-NH-CO-NH-) is a cornerstone of the molecule's activity, primarily due to its ability to act as both a hydrogen bond donor and acceptor. mdpi.com Modifications to this central linker can have profound effects on the compound's binding affinity and conformational flexibility.
One common modification is the replacement of the urea oxygen with a sulfur atom to create a thiourea. Thiourea derivatives often exhibit distinct biological activities compared to their urea counterparts. For example, in one study of potential anticancer agents, thiourea analogs demonstrated significant inhibitory activity against EGFR and HER-2 kinases, with one thiourea compound being particularly potent. researchgate.net
Another key modification is the substitution of the hydrogen atoms on the urea nitrogens. N-alkylation or N-arylation can alter the hydrogen bonding capacity and introduce steric hindrance, which can either enhance or diminish activity depending on the target's binding site topology. For instance, N,N'-dibenzylurea was found to be a successful substrate in certain three-component coupling reactions, whereas N,N,N'-trisbenzylurea was unreactive. nih.gov These modifications highlight the delicate balance between maintaining hydrogen bonding potential and optimizing steric and electronic properties at the urea core.
Identification of Key Pharmacophoric Features
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. For phenylurea derivatives, including analogs of this compound, the key pharmacophoric features can be consistently identified. researchgate.net
The core pharmacophore consists of:
Two Aromatic/Hydrophobic Regions: Represented by the dichlorophenyl ring and the benzyl ring. These regions typically engage in hydrophobic and π-stacking interactions within the binding pocket of a target protein. nih.govresearchgate.net
A Hydrogen Bond Donor/Acceptor Unit: The central urea moiety is the critical hydrogen-bonding element. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. mdpi.com This allows the molecule to form a rigid, well-defined interaction network with amino acid residues in the target protein. nih.gov
Pharmacophore models for phenylurea herbicides have identified these same features: light blue for hydrophobic characteristics, orange for aromatic rings, and green for hydrogen-bond acceptors. researchgate.net In the context of enzyme inhibition, such as with kinase inhibitors like sorafenib, the diaryl urea structure is crucial for binding to the ATP-binding pocket. nih.gov The spatial relationship between the aromatic rings and the central urea linker is therefore a critical aspect of the pharmacophore. mdpi.com
Stereochemical Influences on Activity
Stereochemistry, the three-dimensional arrangement of atoms, can play a significant role in the biological activity of drug molecules, as enzymes and receptors are chiral environments. For analogs of this compound, the introduction of chiral centers can lead to enantiomers or diastereomers with markedly different potencies.
While the parent compound is achiral, substitutions on the benzyl or phenyl moieties can introduce chirality. For example, if a substituent creates a stereocenter, one enantiomer may fit more precisely into the target's binding site, leading to a stronger interaction and higher activity. The other enantiomer, being a mirror image, may bind less effectively or not at all.
Studies on other urea derivatives have confirmed the importance of stereochemistry. In the development of neuropeptide Y5 receptor antagonists, optimizing the stereochemistry of a lead compound was a key step in enhancing its potency. mdpi.com Similarly, conformational preferences in diaryl ureas can be influenced by substitutions, and stereochemical alterations following N-methylation have been used to modulate biological activity. nih.gov This demonstrates that controlling the spatial arrangement of the key pharmacophoric groups is essential for maximizing biological efficacy.
Correlation between Structural Features and Specific Biochemical Interactions
The biological activity of this compound analogs is a direct result of specific, non-covalent interactions between the molecule's structural features and the amino acid residues of its biological target. researchgate.net The key to its function lies in how the dichlorophenyl ring, the urea linker, and the benzyl group orient themselves within a protein's binding site.
The urea moiety is paramount for forming strong hydrogen bonds. Molecular modeling of phenylurea inhibitors binding to the D1 protein of photosystem II showed hydrogen bonds forming between the urea group and the side chain of a serine residue and a peptide carbonyl group of an alanine residue. nih.gov In enzyme inhibition, functional groups with electronegative atoms like the oxygen and nitrogens of the urea can act as ligands, chelating to metal ions (such as Ni2+ in urease) present in the active site. researchgate.netresearchgate.net
The aromatic rings contribute through hydrophobic and π-interactions. The dichlorophenyl ring, being electron-deficient due to the chlorine atoms, can participate in favorable π-π stacking or cation-π interactions. The benzyl ring typically fits into a hydrophobic pocket. nih.gov The interplay of these interactions—hydrogen bonds from the urea core and hydrophobic/aromatic interactions from the flanking rings—anchors the inhibitor in the active site, leading to the inhibition of the protein's function. nih.govnih.gov
Future Research Directions and Theoretical Applications
Exploration of Novel Synthetic Pathways for Derivatization
The future development of derivatives of 1-Benzyl-3-(2,5-dichlorophenyl)urea hinges on the exploration of innovative and efficient synthetic strategies. While traditional methods for urea (B33335) synthesis, often involving isocyanates, are well-established, future research will likely focus on greener, more versatile, and atom-economical approaches. nih.gov The classical synthesis involving the reaction of amines with phosgene (B1210022) or its equivalents is a common method for generating urea derivatives. nih.gov
Future synthetic endeavors could explore alternative routes such as:
Catalytic Carbonylations: The use of transition-metal catalysts to facilitate the insertion of carbon monoxide between an amine and an aryl halide could provide a more direct and safer alternative to phosgene-based methods.
Rearrangement Reactions: Investigating novel rearrangement reactions, such as the Hofmann, Curtius, or Lossen rearrangements, with appropriately designed precursors could lead to the efficient synthesis of a diverse range of urea derivatives.
Flow Chemistry: The application of continuous flow technologies can offer improved control over reaction parameters, enhanced safety, and the potential for rapid library synthesis of this compound analogs. This would be particularly advantageous for exploring a wide chemical space for structure-activity relationship (SAR) studies.
A key focus of derivatization will be the modification of both the benzyl (B1604629) and the dichlorophenyl rings. Introducing a variety of substituents at different positions on these rings will be crucial for fine-tuning the compound's physicochemical properties and biological activities. For instance, the introduction of hydrophilic or lipophilic groups could significantly alter the compound's solubility and membrane permeability. nih.gov
| Derivatization Strategy | Potential Modification Site | Anticipated Outcome |
| Catalytic Cross-Coupling | Dichlorophenyl ring | Introduction of diverse aryl or alkyl groups |
| Nucleophilic Aromatic Substitution | Dichlorophenyl ring | Replacement of chlorine atoms with other functional groups |
| Benzylic Functionalization | Benzyl group | Introduction of substituents on the aromatic ring or methylene (B1212753) bridge |
| N-Alkylation/Arylation | Urea nitrogen atoms | Modification of steric and electronic properties |
Advanced Computational Approaches for Compound Design and Optimization
The rational design and optimization of new compounds based on the this compound scaffold will be heavily reliant on advanced computational techniques. These in silico methods can significantly accelerate the discovery process by predicting the properties and activities of virtual compounds, thereby prioritizing synthetic efforts. prezi.com
De Novo Design Strategies
De novo design algorithms offer the exciting prospect of generating entirely new molecular structures with desired properties. biorxiv.org By using the this compound as a starting fragment or template, these programs can explore vast chemical spaces to design novel analogs with potentially enhanced activity or improved pharmacokinetic profiles. This approach can be particularly useful for creating molecules that can effectively target specific protein binding sites. biorxiv.orgbiorxiv.org Recent advancements have seen the development of hybrid machine learning and atomistic modeling strategies for scaffolding catalytic arrays in de novo protein backbones. biorxiv.org
Machine Learning Applications in Urea Chemistry
Machine learning (ML) is poised to revolutionize many aspects of chemistry, including the study of urea derivatives. mdpi.com ML models can be trained on existing data to predict a wide range of properties, from biological activity to synthetic accessibility. visive.airesearchgate.net In the context of this compound, ML could be applied to:
Predict Biological Activity: By training on datasets of known urea-based compounds and their biological activities, ML models could predict the potential targets and efficacy of novel derivatives.
Optimize Synthetic Routes: ML algorithms can analyze reaction databases to suggest the most efficient synthetic pathways for new analogs, potentially reducing the time and resources required for their synthesis. chinesechemsoc.org
Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be predicted with increasing accuracy, aiding in the design of compounds with better drug-like characteristics.
| Computational Approach | Application to this compound | Potential Impact |
| De Novo Design | Generation of novel analogs with optimized binding to a specific target. | Accelerated discovery of potent and selective modulators. |
| Machine Learning (QSAR) | Prediction of biological activity based on structural features. | Prioritization of synthetic targets with a higher probability of success. |
| Molecular Dynamics Simulations | Understanding the conformational dynamics and binding modes of the compound. | Rational design of derivatives with improved target engagement. |
Discovery of New Biochemical Targets and Pathways Modulated by Urea Derivatives
While some urea derivatives are known to target specific enzymes like kinases, a vast landscape of potential biochemical targets remains to be explored. tandfonline.com The unique structural features of this compound, particularly the dichlorinated phenyl ring, suggest that it may interact with a variety of biological macromolecules in novel ways. Future research should focus on unbiased screening approaches to identify new protein targets and cellular pathways modulated by this compound and its derivatives.
Techniques such as chemical proteomics, which utilizes chemical probes to identify protein-small molecule interactions directly in a cellular context, could be instrumental in this endeavor. Furthermore, phenotypic screening, where the effect of a compound is observed on whole cells or organisms without a preconceived target, could reveal unexpected biological activities and lead to the identification of novel therapeutic opportunities. The urea functionality is known to form stable hydrogen bonds with protein targets, which is a key factor in their biological activity. nih.gov
Development of High-Throughput Screening Assays for Unexplored Biological Activities
To efficiently explore the full biological potential of a library of this compound derivatives, the development of robust and miniaturized high-throughput screening (HTS) assays is essential. bmglabtech.com These assays allow for the rapid testing of thousands of compounds against a variety of biological targets or cellular processes. bmglabtech.com
Future research in this area could involve:
Developing Novel Reporter Assays: Creating cell-based assays that use reporter genes (e.g., luciferase, GFP) to monitor the activity of specific signaling pathways in response to compound treatment.
Implementing High-Content Imaging: Using automated microscopy and image analysis to assess the effects of compounds on cellular morphology, protein localization, and other complex cellular phenotypes.
Miniaturizing Biochemical Assays: Adapting existing biochemical assays to microplate formats (e.g., 384-well or 1536-well plates) to reduce reagent consumption and increase throughput. fishersci.com The development of a 96-well plate assay for urease activity is an example of such efforts. nih.gov
These HTS platforms will be critical for screening large libraries of derivatives against a wide range of potential targets, including those that have not been traditionally associated with urea compounds.
Application of Urea Chemistry in Material Science
Beyond the realm of biology and medicine, the chemistry of ureas holds significant promise for the development of novel materials. thechemco.com The ability of the urea group to form strong and directional hydrogen bonds makes it an excellent building block for creating self-assembling supramolecular structures. pcc.euvedantu.com
Future research could investigate the potential of this compound and its derivatives as components in:
Supramolecular Polymers: The directional hydrogen bonding of the urea moiety could be exploited to create long, ordered polymer chains with unique mechanical and optical properties.
Gels and Liquid Crystals: The self-assembly of these molecules in solution could lead to the formation of soft materials like gels and liquid crystals with potential applications in areas such as controlled release and sensing.
Foldamers: The design of oligomers based on urea-linked aromatic units could lead to the creation of "foldamers" with specific, predictable three-dimensional structures. nih.gov These structures could have applications in catalysis and molecular recognition.
The exploration of these material science applications will require a deep understanding of the intermolecular interactions governing the self-assembly of these molecules, an area where computational modeling will again play a crucial role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
